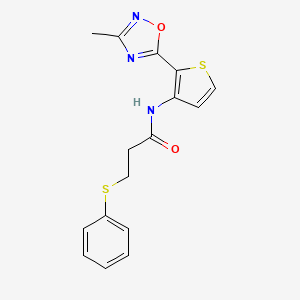

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(phenylthio)propanamide

Description

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(phenylthio)propanamide is a heterocyclic compound featuring a thiophene core substituted with a 3-methyl-1,2,4-oxadiazole ring and a propanamide side chain bearing a phenylthio group.

Properties

IUPAC Name |

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S2/c1-11-17-16(21-19-11)15-13(7-9-23-15)18-14(20)8-10-22-12-5-3-2-4-6-12/h2-7,9H,8,10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAIUQODKMIYLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(C=CS2)NC(=O)CCSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(phenylthio)propanamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the thiophene ring via cross-coupling reactions. The final step often includes the attachment of the phenylthio group through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other nitrogen-containing heterocycles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced heterocycles.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(phenylthio)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing key structural features, focusing on substituent effects, synthetic yields, and physicochemical properties.

Cephalosporin Derivatives with 3-Methyl-1,2,4-Oxadiazole Moieties

Compounds 17a and 17b () are cephalosporin derivatives incorporating the 3-methyl-1,2,4-oxadiazole group. Structural and synthetic differences include:

- 17a : 4-Methoxyphenyl substituent; 8% yield.

- 17b : 4-Butoxyphenyl substituent; 2% yield.

| Compound | Substituent (R) | Yield (%) | Notes |

|---|---|---|---|

| 17a () | 4-OCH₃ | 8 | Higher yield, shorter alkoxy chain |

| 17b () | 4-O(CH₂)₃CH₃ | 2 | Lower yield, longer alkoxy chain |

The reduced yield for 17b suggests steric hindrance or solubility challenges with bulkier substituents. Such trends highlight the sensitivity of synthetic efficiency to side-chain modifications.

Thiophene- and Oxadiazole-Containing Amides

lists compounds with methylthio-linked oxadiazole groups (e.g., 45 and 50 ). Unlike the target compound, these feature benzamide backbones and methylthio bridges. For example:

- Compound 45: N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide.

- Compound 50 : Similar to 45 but with an additional substituent variation.

The target compound’s thiophene-propanamide architecture may offer distinct conformational flexibility or solubility profiles .

Trifluoromethylphenyl-Oxadiazole Derivatives

describes N-(2,3-dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide . Key differences include:

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability compared to the target compound’s phenylthio group.

- 2,3-Dimethylphenyl substituent : Introduces steric bulk, possibly affecting target engagement.

The trifluoromethyl group is a common bioisostere for improving pharmacokinetics, suggesting the target compound’s phenylthio group might prioritize different electronic or steric interactions .

Benzaldehyde Oxadiazole Precursors

details isomers of 3-methyl-1,2,4-oxadiazole benzaldehydes, which are likely synthetic intermediates:

- 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde : Melting point (mp) 66–68°C.

- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde : mp 105–109°C.

| Isomer Position | Melting Point (°C) | Notes |

|---|---|---|

| 2-position () | 66–68 | Lower mp, possibly due to reduced symmetry |

| 3-position () | 105–109 | Higher mp, enhanced crystallinity |

These data suggest that oxadiazole ring placement significantly impacts physical properties, which could influence the target compound’s solubility and formulation.

Tetrazole vs. Oxadiazole Bioisosteres

highlights N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide , which replaces the oxadiazole with a tetrazole ring. Tetrazoles are acidic (pKa ~4.9) and act as carboxylate bioisosteres, whereas oxadiazoles are neutral. This difference could alter ionization states under physiological conditions, affecting membrane permeability or target binding .

Biological Activity

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(phenylthio)propanamide is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of heterocyclic structures, which contribute to its biological activity. The molecular formula is , with a molar mass of 301.36 g/mol. Its structure includes:

- Oxadiazole ring : Known for various biological activities.

- Thiophene moiety : Enhances electronic properties and interactions.

- Phenylthio group : Potentially increases lipophilicity and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C15H15N3O2S |

| Molar Mass | 301.36 g/mol |

| Density | Not reported |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and thiophene moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazole demonstrate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Preliminary investigations into the anticancer properties of similar compounds have shown promise. For example, compounds featuring the oxadiazole structure have been reported to induce apoptosis in cancer cells by activating caspase pathways . The specific activity of N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(phenylthio)propanamide in this regard requires further exploration.

Case Studies

- Study on Antimicrobial Efficacy :

- Antiviral Screening :

The biological activity of N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(phenylthio)propanamide is believed to stem from:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for microbial growth.

- Disruption of Membrane Integrity : The lipophilic nature may allow the compound to integrate into microbial membranes, causing disruption.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.